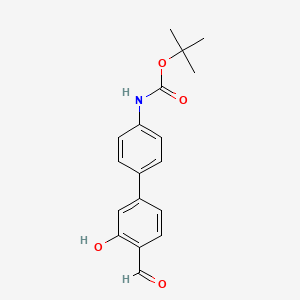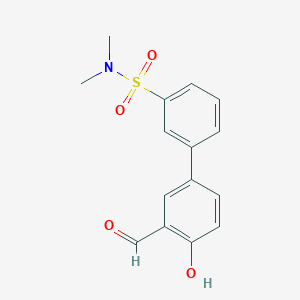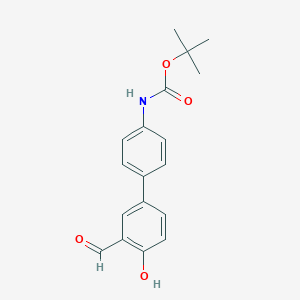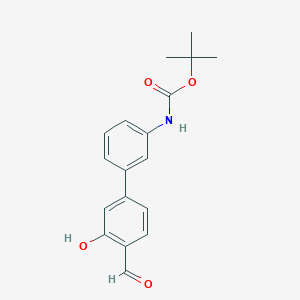
5-(4-BOC-Aminophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-BOC-Aminophenyl)-2-formylphenol, 95% (5-BOC-AFP-95) is a synthetic compound with a wide range of applications in scientific research. It is a white solid with a molecular weight of 285.31 g/mol and a melting point of 140-142°C. 5-BOC-AFP-95 has been found to be an effective reagent for the synthesis of various compounds in organic chemistry. It is also used as a starting material in the synthesis of various pharmaceuticals and has been studied for its potential applications in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
5-(4-BOC-Aminophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antifungal agents. It is also used as a reagent in organic synthesis for the preparation of various compounds, such as aldehydes, ketones, and amines. 5-(4-BOC-Aminophenyl)-2-formylphenol, 95% has also been studied for its potential applications in biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 5-(4-BOC-Aminophenyl)-2-formylphenol, 95% is not fully understood. It is believed to act as a proton donor in the formation of aldehydes, ketones, and amines. It is also thought to act as a catalyst in the formation of various compounds from organic substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-2-formylphenol, 95% are not well understood. It has been shown to be an effective reagent for the synthesis of various compounds in organic chemistry, but its effects on the body are not known.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-BOC-Aminophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is easy to use and handle. It is also highly soluble in organic solvents, making it suitable for use in a variety of reactions. However, it is important to note that 5-(4-BOC-Aminophenyl)-2-formylphenol, 95% is a toxic compound and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for the use of 5-(4-BOC-Aminophenyl)-2-formylphenol, 95% in scientific research. It could be used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. It could also be studied for its potential applications in biochemistry and physiology. Additionally, it could be used to synthesize various compounds from organic substrates, such as aldehydes, ketones, and amines. Further research could also be conducted to determine the biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-2-formylphenol, 95%.
Synthesemethoden
5-(4-BOC-Aminophenyl)-2-formylphenol, 95% is synthesized through the reaction of 4-bromoacetanilide with formaldehyde in the presence of an acid catalyst. The reaction is conducted in a mixture of acetic acid and pyridine, followed by the addition of a base such as sodium hydroxide. The reaction is then heated to a temperature of 80-90°C for several hours. The product is then isolated and purified by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(4-formyl-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-8-6-12(7-9-15)13-4-5-14(11-20)16(21)10-13/h4-11,21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGKAEPYRQINAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-BOC-Aminophenyl)-2-formylphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)




![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)

![2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379166.png)
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)
![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)


![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)